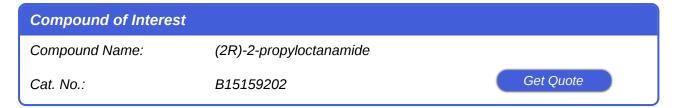


An In-depth Technical Guide on the Chemical Properties of (2R)-2-propyloctanamide

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological evaluation of **(2R)-2-propyloctanamide**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Properties

Due to the limited availability of experimental data for **(2R)-2-propyloctanamide**, the following table summarizes its calculated and estimated physicochemical properties. These values are derived from its chemical structure and by analogy to structurally similar long-chain aliphatic amides.



Property	Value	Source/Method
Molecular Formula	C11H23NO	Calculated
Molecular Weight	185.31 g/mol	Calculated
IUPAC Name	(2R)-2-propyloctanamide	Standard Nomenclature
CAS Number	Not available	
Appearance	White to off-white solid (estimated)	Analogy to similar amides[1]
Melting Point	80-90 °C (estimated)	Analogy to N-Propyl Propanamide and other long- chain amides[2][3]
Boiling Point	> 250 °C (estimated at atmospheric pressure)	Analogy to N-Propyl Propanamide and other long- chain amides[2]
Solubility	Soluble in organic solvents; sparingly soluble in water (estimated)	General solubility of long-chain amides[4][5]
рКа	~17 (amide proton, estimated)	General pKa of secondary amides

Experimental Protocols

Given the absence of specific literature on **(2R)-2-propyloctanamide**, this section outlines general yet detailed experimental protocols for its plausible synthesis and characterization based on established organic chemistry methodologies.

Synthesis of (2R)-2-propyloctanamide

The synthesis of **(2R)-2-propyloctanamide** can be envisioned as a multi-step process starting from commercially available materials. A key step involves the creation of the chiral center at the alpha-position to the carbonyl group.

Step 1: Synthesis of 2-propyloctanoic acid

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The precursor carboxylic acid, 2-propyloctanoic acid, can be synthesized via hydroformylation of 1-decene followed by oxidation.[6]

 Materials: 1-decene, carbon monoxide, hydrogen, a suitable hydroformylation catalyst (e.g., a rhodium or cobalt complex), an oxidizing agent (e.g., Jones reagent or PCC), and appropriate solvents.

Procedure:

- In a high-pressure reactor, 1-decene is subjected to hydroformylation with a mixture of carbon monoxide and hydrogen in the presence of a catalyst to yield 2-propyloctanal.
- The resulting aldehyde is then oxidized to 2-propyloctanoic acid using a standard oxidizing agent.
- The product is purified by distillation or chromatography.

Step 2: Chiral Resolution of 2-propyloctanoic acid

The racemic 2-propyloctanoic acid can be resolved to isolate the (R)-enantiomer using a chiral resolving agent.[7][8][9]

• Materials: Racemic 2-propyloctanoic acid, a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid), and appropriate solvents (e.g., ethanol, acetone).

Procedure:

- The racemic acid is reacted with the chiral resolving agent to form diastereomeric salts.
- The diastereomeric salts are separated by fractional crystallization based on their different solubilities.
- The desired diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure (R)-2-propyloctanoic acid.
- The enantiomeric excess can be determined by chiral HPLC or NMR spectroscopy using a chiral shift reagent.[10]



Step 3: Amide Coupling to form (2R)-2-propyloctanamide

The final step is the coupling of (R)-2-propyloctanoic acid with an amine source, in this case, ammonia, to form the primary amide.[11][12][13][14][15]

- Materials: (R)-2-propyloctanoic acid, a coupling reagent (e.g., EDC, DCC, HATU), an activating agent (e.g., HOBt), a base (e.g., DIPEA), ammonia source (e.g., ammonium chloride), and a suitable solvent (e.g., DMF, DCM).[14]
- Procedure:
 - (R)-2-propyloctanoic acid is dissolved in an anhydrous solvent.
 - The coupling and activating agents are added, and the mixture is stirred to form an activated ester.
 - Ammonium chloride and a base are then added to the reaction mixture.
 - The reaction is monitored by TLC or LC-MS until completion.
 - The product is isolated by extraction and purified by column chromatography or recrystallization.

Spectroscopic Characterization

The structure and purity of the synthesized **(2R)-2-propyloctanamide** would be confirmed using standard spectroscopic techniques.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aliphatic protons. The protons on the carbon adjacent to the carbonyl and the nitrogen would be deshielded.[16][17][18] The amide N-H protons would likely appear as a broad singlet.
- 13C NMR Spectroscopy: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon around 170-180 ppm.[19][20] The other aliphatic carbons would appear in the upfield region.



- Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band for the C=O stretch of the amide (Amide I band) around 1640-1680 cm⁻¹.[21][22][23][24][25] A characteristic N-H stretching vibration would be observed around 3200-3400 cm⁻¹, and N-H bending (Amide II band) around 1550-1650 cm⁻¹.
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ or
 the protonated molecule [M+H]⁺. Fragmentation patterns would likely involve cleavage alpha
 to the carbonyl group and McLafferty rearrangement.[26][27][28][29][30]

Biological Activity Screening

As the biological activity of **(2R)-2-propyloctanamide** is unknown, a general screening protocol to assess its potential cytotoxic and antimicrobial effects is proposed.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[31][32][33][34]

- Materials: Human cancer cell line (e.g., HeLa, A549), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO, isopropanol with HCl), 96-well plates.
- Protocol:
 - Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
 - Compound Treatment: Treat the cells with various concentrations of (2R)-2-propyloctanamide for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
 - MTT Addition: After the incubation period, add MTT solution to each well and incubate for
 2-4 hours to allow for the formation of formazan crystals by viable cells.
 - Solubilization: Add the solubilization solution to dissolve the formazan crystals.



- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.[35][36][37][38]

- Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), bacterial growth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, (2R)-2-propyloctanamide stock solution, positive control antibiotic (e.g., ampicillin, ciprofloxacin).
- Protocol:
 - Preparation of Inoculum: Prepare a standardized bacterial inoculum.
 - Serial Dilution: Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
 - Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
 - Incubation: Incubate the plates at 37°C for 18-24 hours.
 - MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations Synthetic Workflow for (2R)-2-propyloctanamide



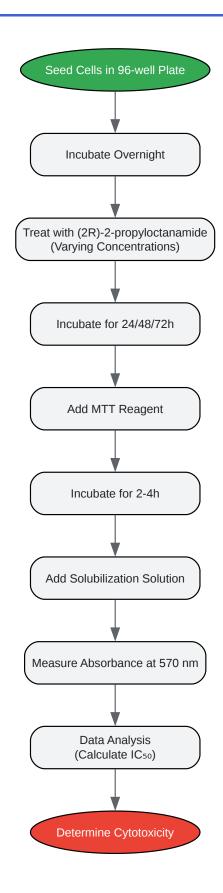


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Caption: Plausible synthetic route for (2R)-2-propyloctanamide.

Workflow for In Vitro Cytotoxicity Screening (MTT Assay)





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Caption: General workflow for the MTT cytotoxicity assay.



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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Chemical Properties of N-Propyl Propanamide -ETprotein [etprotein.com]
- 3. organic chemistry Solubility of Amides Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. quora.com [quora.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1305270B1 Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids Google Patents [patents.google.com]
- 9. Thieme E-Journals Synfacts / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hepatochem.com [hepatochem.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bot Detection [iris-biotech.de]
- 16. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]

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- 20. sjofsciences.com [sjofsciences.com]
- 21. spcmc.ac.in [spcmc.ac.in]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
- 24. IR Spectrum: Amides [quimicaorganica.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. jove.com [jove.com]
- 30. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data RSC Advances (RSC Publishing) [pubs.rsc.org]
- 31. MTT assay protocol | Abcam [abcam.com]
- 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 33. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific TR [thermofisher.com]
- 35. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations PMC [pmc.ncbi.nlm.nih.gov]
- 36. Evaluation of novel compounds as anti-bacterial or anti-virulence agents PMC [pmc.ncbi.nlm.nih.gov]
- 37. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods | Aging [aging-us.com]
- 38. researchgate.net [researchgate.net]
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